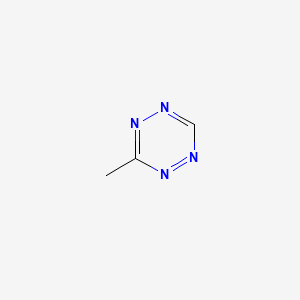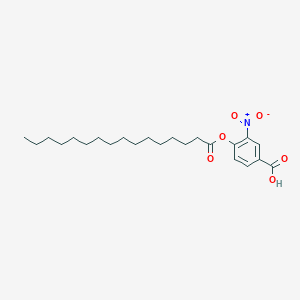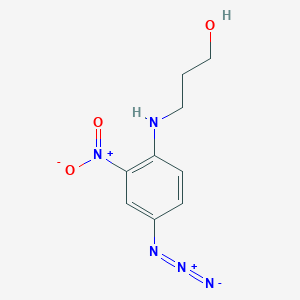
3-(4-Azido-2-nitroanilino)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Azido-2-nitroanilino)propan-1-ol is a chemical compound with the molecular formula C9H11N5O3 It is characterized by the presence of azido and nitro functional groups attached to an aniline ring, along with a propanol side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Azido-2-nitroanilino)propan-1-ol typically involves multiple steps. One common method starts with the nitration of aniline to introduce the nitro group. This is followed by the azidation of the nitroaniline derivative. The final step involves the introduction of the propanol side chain through a suitable alkylation reaction. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality. Safety measures are crucial due to the presence of azido and nitro groups, which can be hazardous.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Azido-2-nitroanilino)propan-1-ol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming triazoles through click chemistry.
Oxidation: The hydroxyl group in the propanol side chain can be oxidized to a carbonyl group using oxidizing agents.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Copper(I) catalysts for click chemistry.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Reduction: 3-(4-Amino-2-nitroanilino)propan-1-ol.
Substitution: 1,2,3-Triazole derivatives.
Oxidation: 3-(4-Azido-2-nitroanilino)propanal.
Aplicaciones Científicas De Investigación
3-(4-Azido-2-nitroanilino)propan-1-ol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of heterocyclic compounds and polymers.
Biology: Employed in bioconjugation techniques for labeling biomolecules.
Medicine: Investigated for potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(4-Azido-2-nitroanilino)propan-1-ol involves its ability to undergo click chemistry reactions, forming stable triazole linkages. These reactions are highly selective and efficient, making the compound valuable for bioconjugation and material science applications. The azido group acts as a reactive site, enabling the formation of covalent bonds with alkyne-containing molecules.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Amino-2-nitroanilino)propan-1-ol: Similar structure but with an amino group instead of an azido group.
3-Azido-1-propanol: Lacks the nitroaniline moiety, simpler structure.
4-Azidoaniline: Contains the azido group but lacks the propanol side chain.
Uniqueness
3-(4-Azido-2-nitroanilino)propan-1-ol is unique due to the combination of azido and nitro groups on the aniline ring, along with the propanol side chain. This combination imparts distinct reactivity and versatility, making it suitable for a wide range of applications in different fields.
Propiedades
Número CAS |
64309-10-0 |
|---|---|
Fórmula molecular |
C9H11N5O3 |
Peso molecular |
237.22 g/mol |
Nombre IUPAC |
3-(4-azido-2-nitroanilino)propan-1-ol |
InChI |
InChI=1S/C9H11N5O3/c10-13-12-7-2-3-8(11-4-1-5-15)9(6-7)14(16)17/h2-3,6,11,15H,1,4-5H2 |
Clave InChI |
RIZAXWQKGLQMGS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])NCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(2,2-Dibromocyclopropyl)phenoxy]oxane](/img/structure/B14485401.png)
![(E)-but-2-enedioic acid;11-[3-(diethylamino)propyl]-2,6,8,9-tetramethylpyrido[3,2-c][1,5]benzodiazepin-5-one](/img/structure/B14485404.png)
![1-Bromo-2-[fluoro(phenyl)methyl]benzene](/img/structure/B14485405.png)
![1-Methoxy-4-[(phenylethynyl)sulfanyl]benzene](/img/structure/B14485412.png)
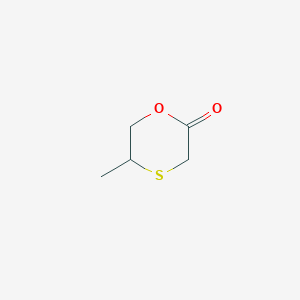

![N-[3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ylidene]hydroxylamine](/img/structure/B14485426.png)
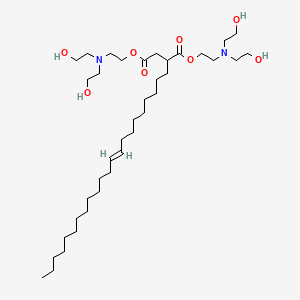
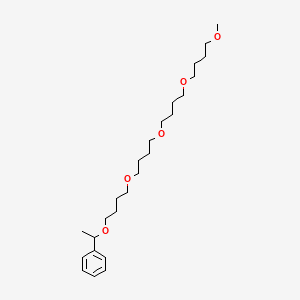
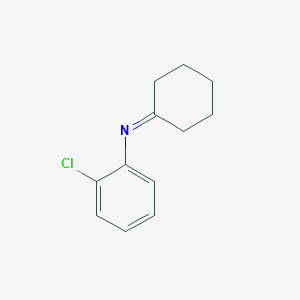
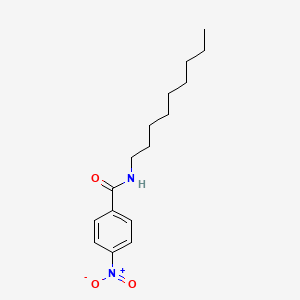
![2-[(N-nitrocarbamimidoyl)-nitrosoamino]ethyl acetate](/img/structure/B14485462.png)
